

Vaginidiol: A Comprehensive Technical Dossier

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Compound of Interest

Compound Name: *Vaginidiol*

Cat. No.: *B600773*

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Abstract

Vaginidiol, a naturally occurring furanocoumarin, presents a compelling subject for scientific investigation due to its unique chemical architecture and potential biological activities. This document provides a detailed overview of the chemical structure, properties, and known biological context of **Vaginidiol**. It is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery. While comprehensive biological and mechanistic studies on **Vaginidiol** are still emerging, this guide consolidates the available structural data and outlines established experimental methodologies for the isolation and characterization of related compounds, providing a roadmap for future research.

Chemical Structure and Properties

Vaginidiol is chemically defined as (8S,9R)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one. It belongs to the class of angular furanocoumarins, characterized by a furan ring fused to a benzopyran-2-one core. The structure of **Vaginidiol** is distinguished by a dihydroxy-substituted isopropyl group at position 8 and a hydroxyl group at position 9 of the dihydrofuran moiety, with a specific stereochemistry of (8S, 9R).

The fundamental properties of **Vaginidiol** are summarized in the table below. This data is essential for its identification, characterization, and handling in a laboratory setting.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₄ O ₅	
Molecular Weight	262.26 g/mol	
IUPAC Name	(8S,9R)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one	
CAS Number	62624-87-7	
Canonical SMILES	CC(C)(O) [C@H]1OC2=C(C=C3C(=O)O C=C3C=C2)[C@H]1O	
InChI Key	DQISGWRLCDLKJI- YPMHNXCESA-N	

Natural Occurrence

Vaginidiol has been identified as a constituent of plants belonging to the *Heracleum* genus, a member of the Apiaceae family.[1][2][3] Species of *Heracleum*, commonly known as hogweed or cow parsnip, are recognized for their rich and diverse phytochemical profiles, particularly their abundance of coumarins and furanocoumarins.[2][3]

Experimental Protocols

While a specific, detailed experimental protocol for the isolation of **Vaginidiol** has not been identified in the available literature, a general methodology for the extraction and purification of furanocoumarins from *Heracleum* species can be adapted. The following protocol is based on established methods for related compounds and provides a robust starting point for the isolation of **Vaginidiol**.

General Protocol for the Isolation of Furanocoumarins from *Heracleum* Species

This protocol outlines a general procedure for the extraction and purification of furanocoumarins, which can be optimized for the specific isolation of **Vaginidiol**.

3.1.1. Plant Material Collection and Preparation

- Collect the aerial parts (leaves, stems, and flowers) of the *Heracleum* species of interest during its flowering stage.
- Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
- Grind the dried plant material into a fine powder using a mechanical grinder.

3.1.2. Extraction

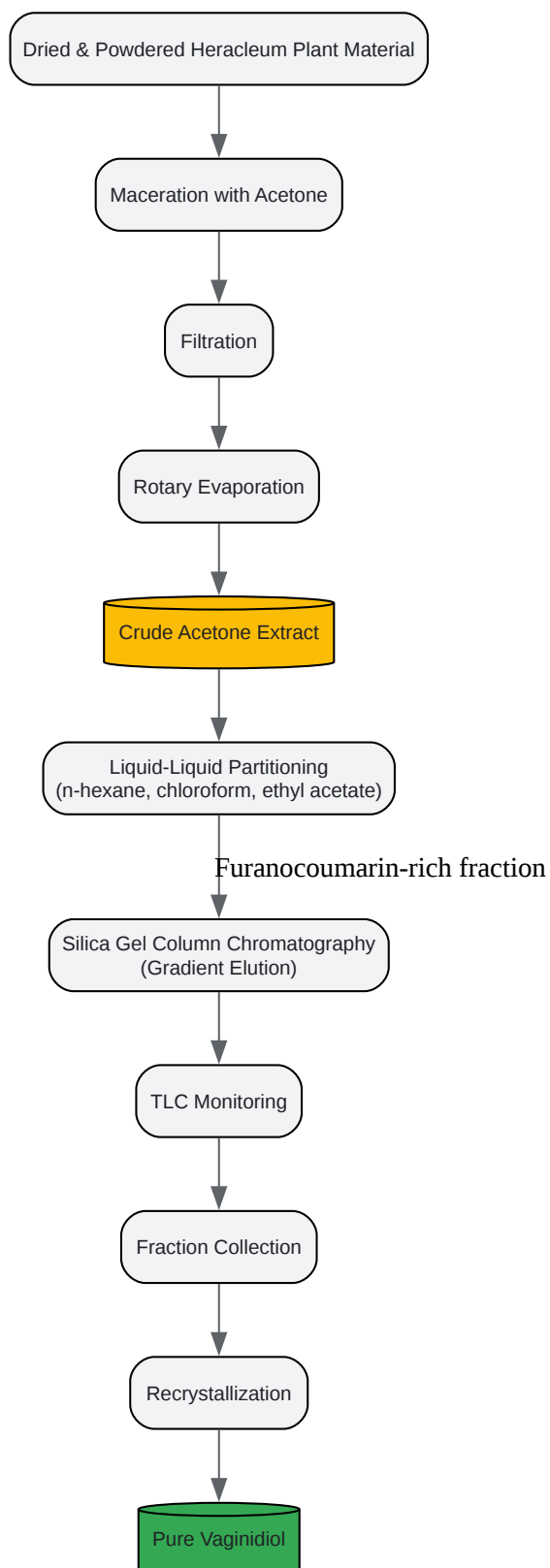
- Macerate the powdered plant material in a suitable organic solvent. Acetone is a commonly used solvent for the initial extraction of furanocoumarins.^[4]
- The ratio of plant material to solvent should be approximately 1:5 (w/v).
- Allow the mixture to stand at room temperature for a period of 48-72 hours with occasional agitation.
- Filter the extract through Whatman No. 1 filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

3.1.3. Fractionation and Purification

- The crude extract can be fractionated using liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
- Monitor the fractions for the presence of furanocoumarins using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., a mixture of n-hexane and ethyl acetate).
- Visualize the TLC plates under UV light (254 nm and 366 nm). Furanocoumarins typically appear as fluorescent spots.

- Subject the furanocoumarin-rich fractions to column chromatography for further purification. Silica gel (230-400 mesh) is a common stationary phase.^[4]
- Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.^[4]
- Collect the fractions and monitor them by TLC.
- Combine the fractions containing the purified compound and evaporate the solvent to yield the isolated furanocoumarin.
- Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., methanol/chloroform).^[4]

The workflow for this general isolation and purification process is illustrated in the diagram below.



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Figure 1. General workflow for the isolation of **Vaginidiol**.

Structural Elucidation

The definitive structure of **Vaginidiol** is determined through a combination of spectroscopic techniques. Below are the key analytical methods and the expected data for **Vaginidiol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For **Vaginidiol**, both ^1H and ^{13}C NMR are essential.

- ^1H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals would include those for the aromatic protons of the coumarin system, the protons of the dihydrofuran ring, and the methyl and hydroxyl protons of the side chain.
- ^{13}C NMR: The carbon NMR spectrum will indicate the number of distinct carbon environments. Characteristic signals would be observed for the carbonyl carbon of the lactone, the aromatic carbons, and the aliphatic carbons of the dihydrofuran ring and the side chain.

Mass Spectrometry (MS)

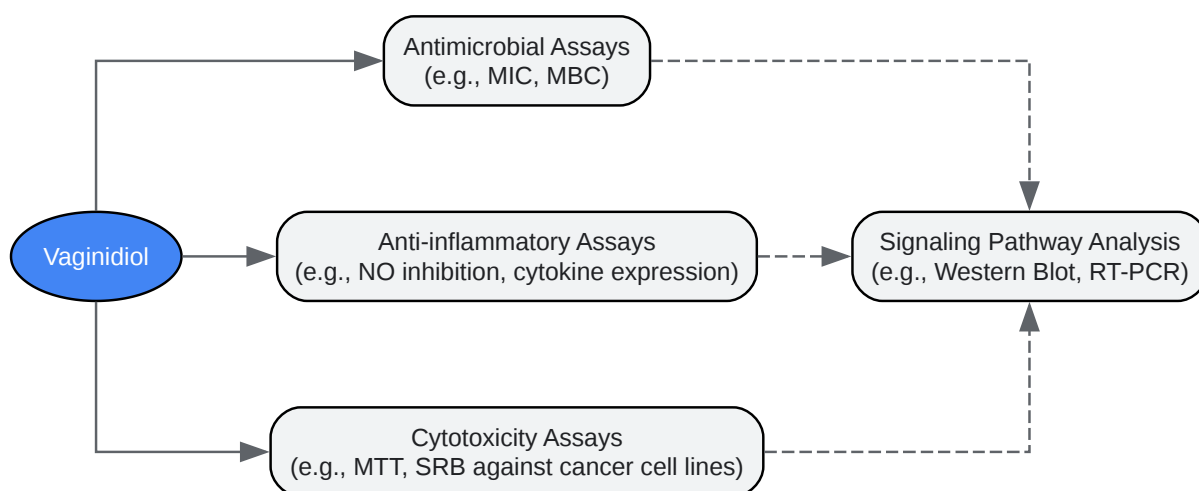
High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition of **Vaginidiol**.

- HRMS: This technique will provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula ($\text{C}_{14}\text{H}_{14}\text{O}_5$).

Biological Activities and Signaling Pathways

While specific biological activities and modulated signaling pathways for **Vaginidiol** are not yet extensively documented, the broader class of furanocoumarins, to which it belongs, is known for a range of biological effects. These include antimicrobial, anti-inflammatory, and cytotoxic activities.^{[1][2]}

The potential biological activities of **Vaginidiol** represent a promising area for future research. A logical starting point for investigating its bioactivity would be to screen it in assays relevant to the known activities of furanocoumarins.



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Figure 2. Proposed initial biological screening workflow for **Vaginidiol**.

Future Directions

The study of **Vaginidiol** is an open field with significant potential. Key areas for future research include:

- **Total Synthesis:** The development of a stereoselective total synthesis of **Vaginidiol** would provide a reliable source of the pure compound for extensive biological testing and would allow for the synthesis of analogues for structure-activity relationship (SAR) studies.
- **Comprehensive Biological Screening:** A broad screening of **Vaginidiol** against various biological targets is warranted to uncover its full therapeutic potential.
- **Mechanism of Action Studies:** For any identified biological activities, detailed mechanistic studies should be conducted to elucidate the specific molecular targets and signaling pathways involved.

Conclusion

Vaginidiol is a structurally interesting natural product with potential for further scientific exploration. This technical guide provides a consolidated overview of its chemical nature and a framework for its further investigation. The detailed experimental approaches outlined herein for the isolation and characterization of related compounds can be readily adapted for

Vaginidiol, paving the way for new discoveries in the field of natural product science and drug development.

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